Class-Leading Physicochemical Profile for CNS and Kinase Drug Discovery Programs
The compound's physicochemical properties are quantitatively favorable for a small molecule scaffold intended for oral bioavailability and CNS penetration. It exhibits a cLogP of -1.38, a topological polar surface area (tPSA) of 75.55 Ų, and a molecular weight of 209.2 Da [1]. Compared to the average of commercial pyrimidine building blocks (often >250 Da and with cLogP > 0), this scaffold is significantly smaller and more polar, offering a superior starting point for lead optimization [2].
| Evidence Dimension | Physicochemical properties (cLogP, tPSA, MW) |
|---|---|
| Target Compound Data | cLogP = -1.38, tPSA = 75.55 Ų, MW = 209.2 Da |
| Comparator Or Baseline | Average pyrimidine building block (cLogP > 0, tPSA < 70 Ų, MW > 250 Da) |
| Quantified Difference | cLogP is significantly lower; tPSA is higher; MW is lower by ~20-30% |
| Conditions | Calculated values from technical datasheets |
Why This Matters
This profile is highly desirable for designing kinase inhibitors with improved solubility and potential to cross the blood-brain barrier, reducing the need for extensive property optimization.
- [1] ChemSpace. (n.d.). 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid (Catalog No. CSSB00012769994). Technical Datasheet. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
